An In-depth Technical Guide to 2-Acetamido-6-nitrobenzoic Acid (CAS 73721-78-5)
An In-depth Technical Guide to 2-Acetamido-6-nitrobenzoic Acid (CAS 73721-78-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Acetamido-6-nitrobenzoic acid (CAS 73721-78-5), a substituted aromatic carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from structurally related analogues to provide insights into its physicochemical properties, potential synthetic routes, spectroscopic characteristics, and safety considerations. This document is intended to serve as a foundational resource to support further research and development activities.
Physicochemical Properties
2-Acetamido-6-nitrobenzoic acid, also known as N-Acetyl-6-nitroanthranilic acid, is a solid, yellow-to-green crystalline powder. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 73721-78-5 | N/A |
| Molecular Formula | C₉H₈N₂O₅ | N/A |
| Molecular Weight | 224.17 g/mol | N/A |
| Melting Point | 214 °C (decomposes) | [1][2] |
| Appearance | White to Yellow to Green powder to crystal | [1] |
| Purity | >98.0% (T)(HPLC) | [1] |
| Synonyms | N-Acetyl-6-nitroanthranilic Acid, 2'-Carboxy-3'-nitroacetanilide | [1] |
Spectroscopic Data (Predicted and Comparative)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for 2-Acetamido-6-nitrobenzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆) would likely exhibit the following features:
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¹H NMR:
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Aromatic protons would appear in the range of 7.0-8.5 ppm. The specific coupling patterns would depend on the substitution pattern.
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The acetyl methyl protons would likely be a singlet at approximately 2.0-2.2 ppm.
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The amide proton would appear as a broad singlet, typically downfield.
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The carboxylic acid proton would also be a broad singlet, at a chemical shift greater than 10 ppm.
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¹³C NMR:
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The carbonyl carbon of the carboxylic acid would be expected in the range of 165-175 ppm.
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The carbonyl carbon of the acetamido group would appear around 168-172 ppm.
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Aromatic carbons would resonate in the 110-150 ppm region.
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The acetyl methyl carbon would be observed at approximately 20-25 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum of 2-Acetamido-6-nitrobenzoic acid is expected to show characteristic absorption bands for its functional groups:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-2500 | Carboxylic Acid | O-H stretch (broad) |
| ~3300 | Amide | N-H stretch |
| ~1700 | Carboxylic Acid | C=O stretch |
| ~1680 | Amide | C=O stretch (Amide I) |
| 1550-1500, 1350-1300 | Nitro | N-O asymmetric and symmetric stretch |
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak ([M]⁺) for 2-Acetamido-6-nitrobenzoic acid would be observed at an m/z of approximately 224.17. Common fragmentation patterns would likely involve the loss of the acetyl group, the nitro group, and the carboxylic acid group.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 2-Acetamido-6-nitrobenzoic acid is not widely published. However, a plausible synthetic route can be inferred from general organic chemistry principles and published methods for analogous compounds.
A potential synthetic pathway could involve the nitration of 2-aminobenzoic acid followed by acetylation, or the acetylation of 2-amino-6-nitrobenzoic acid. The latter is a known compound and its synthesis has been described.
Illustrative Synthesis of a Precursor: 2-Amino-6-nitrobenzoic acid
One reported method for the synthesis of 2-amino-6-nitrobenzoic acid involves the reaction of 2-halo-6-nitrobenzoic acid with ammonia in an organic solvent using a cuprous catalyst.
Experimental Protocol (Generalized):
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Reaction Setup: To a reaction vessel, add 2-halo-6-nitrobenzoic acid (where the halo group can be Cl, Br, or I), a cuprous catalyst (e.g., cuprous iodide), and a suitable organic solvent (e.g., DMF, NMP).
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Ammonolysis: Introduce ammonia into the reaction mixture. The reaction is typically carried out under pressure and at an elevated temperature (e.g., 70-150 °C).
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Work-up: After the reaction is complete, cool the mixture and adjust the pH to an acidic range (pH 0-3) to precipitate the product.
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Purification: The crude product can be collected by filtration and purified by recrystallization or column chromatography.
The following diagram illustrates a generalized workflow for the synthesis.
Potential Applications in Research and Drug Development
While specific biological activities of 2-Acetamido-6-nitrobenzoic acid have not been extensively reported, its structural motifs—a benzoic acid core, a nitro group, and an acetamido group—are present in various biologically active molecules.
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Scaffold for Synthesis: Benzoic acid and its derivatives are common starting materials in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.
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Nitroaromatic Compounds: The nitro group is a key functional group in several approved drugs and is known to contribute to a range of biological activities.
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Prodrug Potential: The carboxylic acid group offers a handle for derivatization to create prodrugs with improved pharmacokinetic properties.
The following diagram illustrates the potential role of this compound as a building block in drug discovery.
Safety and Handling
Detailed toxicological data for 2-Acetamido-6-nitrobenzoic acid is not available. However, based on the safety data sheets of structurally related nitroaromatic compounds, the following precautions are recommended:
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
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Storage: Store in a tightly closed container in a dry and cool place.
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Incompatibilities: Avoid contact with strong oxidizing agents.
Solubility
Experimentally determined solubility data for 2-Acetamido-6-nitrobenzoic acid in various solvents is not available. However, based on its structure, it is expected to have low solubility in water and higher solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. A generalized protocol for determining solubility is provided below.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
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Preparation: Add an excess amount of 2-Acetamido-6-nitrobenzoic acid to a known volume of the desired solvent in a sealed vial.
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Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sampling and Analysis: Centrifuge or filter the suspension to separate the undissolved solid. Analyze the concentration of the solute in the supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
Conclusion
2-Acetamido-6-nitrobenzoic acid is a chemical compound with potential applications as a building block in organic synthesis and drug discovery. While direct experimental data is currently limited, this technical guide provides a foundational understanding of its properties and potential uses based on the analysis of related compounds. Further experimental investigation is necessary to fully characterize this molecule and explore its biological activities.
